molecular formula C6H9N3O2 B1617538 Ethyl 2-cyano-3-hydrazinoacrylate CAS No. 52632-26-5

Ethyl 2-cyano-3-hydrazinoacrylate

Cat. No.: B1617538
CAS No.: 52632-26-5
M. Wt: 155.15 g/mol
InChI Key: LRXLKHUITSXGHG-SNAWJCMRSA-N
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Description

Ethyl 2-cyano-3-hydrazinoacrylate is a versatile chemical intermediate designed for professional research and development. Its molecular structure, featuring both a hydrazino group and an ethyl cyanoacrylate moiety, makes it a valuable precursor in organic synthesis and materials science. Compounds with similar hydrazine-based structures are extensively used in the synthesis of heterocycles and serve as prospective materials for developing chemosensors, with applications in opto-electronics and nonlinear optics . Furthermore, the cyanoacrylate functional group is a key component in biodegradable polymers, such as those used in the fabrication of drug-loaded nanoparticles for targeted drug delivery systems . As a building block, this compound can be used in the creation of more complex molecules for pharmaceutical research, agrochemical development, and functional materials. This product is intended for laboratory use by qualified professionals. It is strictly for research, manufacturing, industrial, or commercial applications. It is not for medicinal, diagnostic, or consumer use, and it must not be administered to humans or animals.

Properties

CAS No.

52632-26-5

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-hydrazinylprop-2-enoate

InChI

InChI=1S/C6H9N3O2/c1-2-11-6(10)5(3-7)4-9-8/h4,9H,2,8H2,1H3/b5-4+

InChI Key

LRXLKHUITSXGHG-SNAWJCMRSA-N

SMILES

CCOC(=O)C(=CNN)C#N

Isomeric SMILES

CCOC(=O)/C(=C/NN)/C#N

Canonical SMILES

CCOC(=O)C(=CNN)C#N

Other CAS No.

52632-26-5

Origin of Product

United States

Preparation Methods

Condensation Reaction

  • Mechanism: The synthesis starts with the nucleophilic attack of hydrazine on the activated methylene group of ethyl cyanoacetate, leading to the formation of this compound through a Knoevenagel-type condensation or Michael addition mechanism.

  • Reaction Conditions: The reaction is generally carried out at mild temperatures (20–60°C) to balance reactivity and stability. A solvent such as ethanol or a polar aprotic solvent may be used to dissolve both reactants.

  • Ammonia Removal: If ammonia is liberated during the reaction, continuous removal by a stream of inert gas (e.g., nitrogen) or reduced pressure (down to 100–900 mbar) is applied to drive the reaction forward and improve yield.

Workup and Purification

  • Distillation: Post-reaction, the mixture can be purified by distillation under reduced pressure (1–25 mbar) at elevated temperatures (170–210°C) to remove unreacted starting materials and byproducts.

  • Filtration: Activated carbon filtration at elevated temperature (~80°C) may be used to remove colored impurities.

  • Yield and Purity: Following these steps, yields typically exceed 90%, with product purity greater than 99% as determined by chromatographic methods.

Comparative Data Table: Synthesis Parameters for Cyanoacetic Ester Derivatives

Parameter Typical Range/Value Notes
Reaction Temperature 20–60°C Optimal 30–40°C for balance of solubility and kinetics
Reaction Time 2–15 hours Longer times for complete conversion
Pressure Atmospheric to 100 mbar Reduced pressure aids ammonia removal
Solvent Ethanol, n-heptane, or neat Depends on solubility of reactants
Yield 90–95% High yields reported for analogous compounds
Purity >99% (GC or HPLC) High purity essential for downstream applications

Research Findings and Observations

  • Effect of Temperature: Higher temperatures favor faster reaction rates but risk decomposition; thus, 30–40°C is preferred for hydrazino derivatives.

  • Ammonia Removal: Continuous removal of ammonia is critical to shift equilibrium toward product formation and prevent side reactions.

  • Solvent Choice: Polar solvents enhance solubility and reaction rate; however, non-polar solvents like n-heptane have been used in related ester syntheses to facilitate product crystallization.

  • Catalyst/Base Use: Mild bases such as ammonium acetate have been effective in related ester syntheses to catalyze condensation without causing side reactions.

Summary of a Representative Synthetic Procedure

Step Description
1 Mix ethyl cyanoacetate with hydrazine hydrate in ethanol solvent under stirring
2 Heat the reaction mixture to 30–40°C and maintain for 4–6 hours
3 Continuously purge the reaction vessel with nitrogen to remove ammonia
4 After completion, cool the mixture and remove solvent under reduced pressure
5 Purify the crude product by vacuum distillation at 180–200°C under 5–10 mbar pressure
6 Filter the product through activated carbon at 80°C to remove color impurities
7 Dry the final compound under vacuum to obtain pure this compound

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyano-3-hydrazinoacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydrazones, amines, and oxo derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-hydrazinoacrylate involves its ability to act as a nucleophile due to the presence of the hydrazino group. This allows it to participate in various condensation and substitution reactions. The cyano group also contributes to its reactivity by stabilizing intermediates formed during these reactions .

Molecular Targets and Pathways: In biological systems, this compound can interact with enzymes and proteins, potentially inhibiting their activity. This makes it a candidate for drug development targeting specific molecular pathways .

Comparison with Similar Compounds

ETHYL 3-AMINO-3-[2-(2-FURYLCARBONYL)HYDRAZINO]ACRYLATE

  • Molecular Formula : C₁₀H₁₃N₃O₄ .
  • Key Features: Incorporates a furan carbonyl hydrazino group and an amino substituent.
  • Synthesis: Not explicitly described in the evidence, but hydrazine-based condensations are common for such derivatives.

(E)-3-(3,5-Dimethoxyphenyl)acrylohydrazide

  • Molecular Formula : C₁₁H₁₄N₂O₄ .
  • Key Features: Methoxy groups at the 3,5-positions of the phenyl ring enhance electron-donating effects, altering electronic density and solubility compared to cyano/hydrazino substituents .
  • Synthesis: Prepared by refluxing methyl 3-(3,5-dimethoxyphenyl)acrylate with hydrazine hydrate in ethanol (5 hours), analogous to the target compound’s synthesis .

Methyl 2-Cyanoacrylate

  • Molecular Formula: C₅H₅NO₂ .
  • Key Features: Lacks hydrazino groups but shares the cyanoacrylate backbone. Widely used in adhesives due to rapid polymerization .
  • Safety : Requires stringent protective measures (e.g., gloves, goggles) due to irritancy and toxicity risks .

Physicochemical and Functional Differences

Table 1: Comparative Data for this compound and Analogues

Compound Name Molecular Formula Molar Mass (g/mol) Synthesis Conditions Key Applications/Properties References
This compound Not provided Reflux with hydrazine hydrate (5–6 h) Heterocyclic intermediate (e.g., pyrazolo derivatives)
ETHYL 3-AMINO-3-[2-(2-FURYLCARBONYL)HYDRAZINO]ACRYLATE C₁₀H₁₃N₃O₄ 239.23 Not specified Structural studies, potential ligand interactions
(E)-3-(3,5-Dimethoxyphenyl)acrylohydrazide C₁₁H₁₄N₂O₄ 238.24 Reflux with hydrazine hydrate (5 h) Crystallography, intermediate for drug design
Methyl 2-Cyanoacrylate C₅H₅NO₂ 111.1 Not specified Adhesives, industrial applications

Research Findings and Implications

  • Synthetic Efficiency: this compound’s synthesis (5–6 hours) aligns with timelines for analogous hydrazide derivatives, suggesting standardized protocols for hydrazine-based condensations .
  • Safety Considerations: While safety data for this compound is lacking, the handling precautions for Methyl 2-cyanoacrylate (e.g., gloves, goggles) recommend adopting similar measures for related acrylates.
  • Biological Potential: Derivatives like quinolin-6-amine (synthesized from the target compound) highlight its utility in accessing bioactive molecules, though furyl or methoxy-substituted analogues may offer divergent pharmacological profiles.

Q & A

Q. What are the established synthetic routes for Ethyl 2-cyano-3-hydrazinoacrylate, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions. A common approach involves reacting ethyl cyanoacetate with hydrazine hydrate in ethanol under controlled temperatures (0°C to room temperature) to form the hydrazino derivative . Optimization includes monitoring reaction kinetics (e.g., stirring duration, solvent polarity) and purification via recrystallization or chromatography. The Knoevenagel condensation, widely used for α,β-unsaturated cyanoacrylates, may also be adapted by substituting aldehydes with hydrazine derivatives . Yield improvements often require inert atmospheres and catalytic bases like sodium ethoxide .

Q. What safety protocols are critical when handling this compound in the laboratory?

The compound’s structural analogs (e.g., Ethyl 2-cyanoacrylate) are classified as skin irritants (H315), eye irritants (H319), and respiratory hazards (H335) . Key protocols include:

  • Use of PPE (nitrile gloves, lab coats, goggles).
  • Conducting reactions in fume hoods to avoid inhalation.
  • Immediate decontamination of spills with ethanol or water, followed by neutralization .
  • Storage in airtight containers away from oxidizers and ignition sources due to flammability risks .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies cyano (-CN), hydrazino (-NH-NH₂), and ester (-COOEt) groups. The α,β-unsaturated system shows characteristic deshielding in the 6–8 ppm range for protons .
  • IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ester C=O) confirm functional groups .
  • HPLC/MS : Reverse-phase HPLC with C18 columns and ESI-MS validates purity and molecular ion peaks (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How does the hydrazino substituent influence the compound’s reactivity and biological activity compared to phenyl or heteroaryl analogs?

The hydrazino group (-NH-NH₂) enhances nucleophilicity, enabling chelation with metal ions or participation in cyclization reactions (e.g., forming pyrazole derivatives). Unlike phenyl groups (e.g., in Ethyl 2-cyano-3-phenylacrylate), the hydrazino moiety increases solubility in polar solvents and may modulate biological activity by targeting enzyme active sites with hydrogen-bonding interactions . Comparative SAR studies suggest that hydrazino derivatives exhibit distinct antibacterial and antiproliferative profiles due to enhanced electron-donating effects .

Q. What strategies resolve contradictions in crystallographic data during structural determination?

  • Software Validation : Use dual refinement tools (e.g., SHELXL and Olex2) to cross-validate bond lengths/angles. Discrepancies >3σ may indicate twinning or disorder.
  • Data Quality : High-resolution (<1.0 Å) datasets reduce noise. For hydrazino-containing compounds, check for NH-NH₂ torsional flexibility using restraints in SHELX .
  • Hydrogen Bonding : Analyze intermolecular interactions (e.g., N-H⋯O) to confirm packing models. Disordered solvent molecules should be masked or modeled with PART instructions .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding with enzymes (e.g., kinases or bacterial DHFR). The cyano and hydrazino groups often anchor the ligand via π-stacking or hydrogen bonds .
  • MD Simulations : GROMACS or AMBER assess binding stability over 50–100 ns trajectories. Monitor RMSD (<2.0 Å) and interaction persistence (e.g., hydrazino-mediated H-bonds) .
  • QSAR Models : Train models with IC₅₀ data from analogs to predict bioactivity, focusing on descriptors like LogP, polar surface area, and H-bond donors .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data?

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level and compute NMR/IR spectra using Gaussian. Deviations >0.5 ppm (NMR) or 20 cm⁻¹ (IR) suggest conformational flexibility or solvent effects .
  • Experimental Replication : Repeat measurements under standardized conditions (e.g., solvent, temperature). For example, DMSO-d₆ may cause shifts vs. CDCl₃ .
  • Impurity Analysis : LC-MS can detect byproducts (e.g., hydrolysis derivatives) that skew data .

Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions to prevent hydrazino group hydrolysis .
  • Crystallography : Collect data at low temperatures (100 K) to minimize thermal motion artifacts .
  • Toxicity Screening : Use zebrafish or in vitro cytotoxicity assays (e.g., MTT on HeLa cells) to evaluate therapeutic potential .

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